L-Arginine acetate
Overview
Description
L-Arginine acetate is a salt formed from the amino acid L-arginine and acetic acid. L-Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and the urea cycle. The acetate form enhances the solubility and stability of L-arginine, making it more suitable for various applications in research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine acetate can be synthesized by reacting L-arginine with acetic acid. The reaction typically involves dissolving L-arginine in water and then adding acetic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity L-arginine and acetic acid, along with controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
L-Arginine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nitric oxide, a critical signaling molecule in the body.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The amino and guanidino groups in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide synthase enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitric oxide and citrulline are major products formed during the oxidation of this compound.
Reduction: Reduced forms of this compound, though less common, can be produced.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the reagents used.
Scientific Research Applications
L-Arginine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: this compound is essential for studying nitric oxide production and its role in cellular signaling.
Medicine: It is used in the treatment of cardiovascular diseases, erectile dysfunction, and as a supplement to enhance athletic performance.
Industry: this compound is used in the formulation of dietary supplements and as an additive in various industrial processes.
Mechanism of Action
L-Arginine acetate exerts its effects primarily through the production of nitric oxide. Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase. This molecule acts as a signaling agent, regulating various physiological processes such as vasodilation, immune response, and neurotransmission. The acetate form enhances the bioavailability and stability of L-arginine, making it more effective in these roles.
Comparison with Similar Compounds
Similar Compounds
L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: Plays a role in the urea cycle and is a precursor to L-arginine.
Agmatine: A derivative of L-arginine with similar physiological effects.
Uniqueness
L-Arginine acetate is unique due to its enhanced solubility and stability compared to other forms of L-arginine. This makes it more suitable for various applications, particularly in medical and industrial settings where consistent quality and efficacy are crucial.
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C2H4O2/c7-4(5(11)12)2-1-3-10-6(8)9;1-2(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJWQQAAQSQPL-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072268 | |
Record name | L-Arginine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-62-1 | |
Record name | Arginine acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71173-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Arginine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Arginine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IMS9I1TBW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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